2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features a benzothiophene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitro-2-benzothiophenecarboxylic acid hydrazide with benzoic acid derivatives under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: While less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(5-Amino-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
Scientific Research Applications
2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Its unique structure allows for potential use in organic photovoltaic cells and other electronic devices.
Mechanism of Action
The exact mechanism of action for 2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Nitro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Uniqueness
2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the phenyl group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-(5-nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S/c20-19(21)12-6-7-13-11(8-12)9-14(23-13)16-18-17-15(22-16)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECJMXZRVZJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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